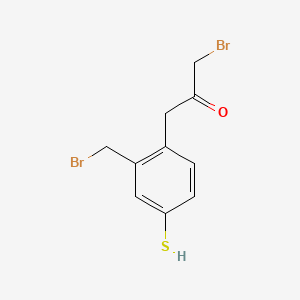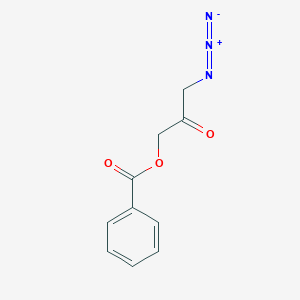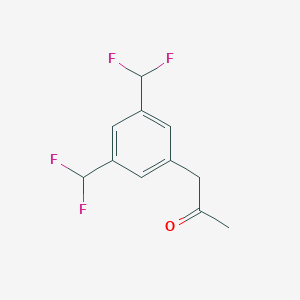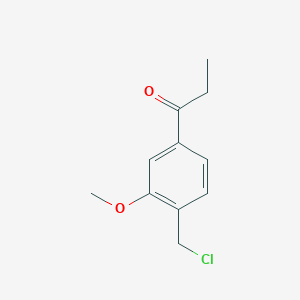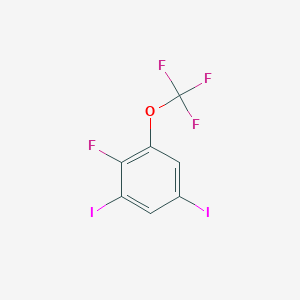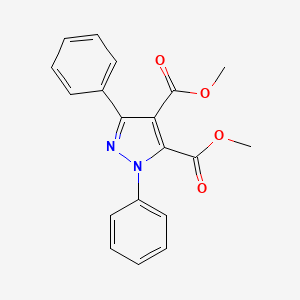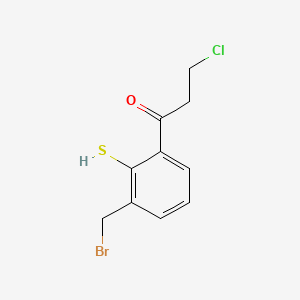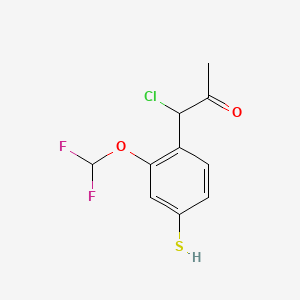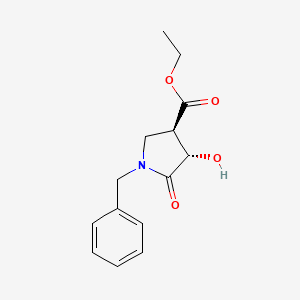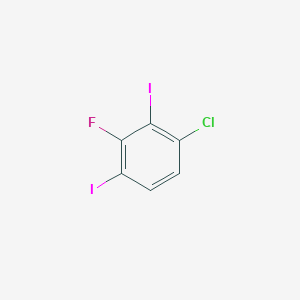
1-Chloro-3-fluoro-2,4-diiodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-fluoro-2,4-diiodobenzene is an aromatic compound with the molecular formula C6H2ClFI2 It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-3-fluoro-2,4-diiodobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the diazotization of aniline derivatives followed by halogenation. For instance, starting with 2,4-difluoroaniline, the compound can be subjected to diazotization using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atoms . The chlorine and fluorine atoms can be introduced through subsequent halogenation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures efficient production while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-fluoro-2,4-diiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can serve as a substrate in metal-catalyzed coupling reactions such as the Sonogashira coupling and Heck reaction.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium or copper catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Applications De Recherche Scientifique
1-Chloro-3-fluoro-2,4-diiodobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is employed in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Pharmaceuticals: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Chemical Biology: Researchers use this compound to study the effects of halogenation on biological activity and molecular interactions.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-fluoro-2,4-diiodobenzene involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards biological targets. Additionally, the compound’s electronic properties can modulate its reactivity and interactions with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-fluoro-2-iodobenzene: Similar in structure but with different positions of the halogen atoms.
2-Chloro-1-fluoro-4-iodobenzene: Another isomer with a different arrangement of halogen atoms.
1,2,3-Triiodobenzene: Contains three iodine atoms and exhibits different reactivity and applications.
Uniqueness
1-Chloro-3-fluoro-2,4-diiodobenzene is unique due to its specific arrangement of halogen atoms, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and reactivity.
Propriétés
Formule moléculaire |
C6H2ClFI2 |
|---|---|
Poids moléculaire |
382.34 g/mol |
Nom IUPAC |
1-chloro-3-fluoro-2,4-diiodobenzene |
InChI |
InChI=1S/C6H2ClFI2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H |
Clé InChI |
RWYAAQOOWVKKMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1Cl)I)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



